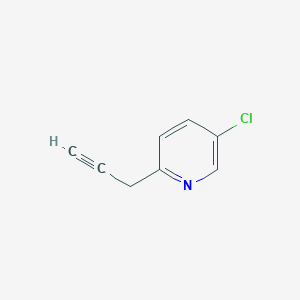

5-Chloro-2-(prop-2-YN-1-YL)pyridine

Description

5-Chloro-2-(prop-2-yn-1-yl)pyridine is a pyridine derivative characterized by a chlorine substituent at the 5-position and a propargyl (prop-2-yn-1-yl) group at the 2-position. Its molecular formula is C₈H₅ClN, with a molecular weight of 152.59 g/mol. The propargyl group’s electron-withdrawing nature and linear geometry influence the pyridine ring’s electronic properties, making it a candidate for pharmaceutical intermediates or agrochemicals.

Properties

Molecular Formula |

C8H6ClN |

|---|---|

Molecular Weight |

151.59 g/mol |

IUPAC Name |

5-chloro-2-prop-2-ynylpyridine |

InChI |

InChI=1S/C8H6ClN/c1-2-3-8-5-4-7(9)6-10-8/h1,4-6H,3H2 |

InChI Key |

SBPQLZOGUZVRJB-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=NC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(prop-2-YN-1-YL)pyridine typically involves the reaction of 2-chloro-5-iodopyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(prop-2-YN-1-YL)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different functional groups.

Reduction Reactions: The compound can undergo reduction to form corresponding alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding alkanes.

Scientific Research Applications

5-Chloro-2-(prop-2-YN-1-YL)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(prop-2-YN-1-YL)pyridine involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Pyridine Derivatives

*Estimated based on analogous pyridine derivatives.

Biological Activity

5-Chloro-2-(prop-2-YN-1-YL)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a prop-2-yn-1-yl group. Its molecular formula is C₈H₈ClN, and it has a molecular weight of approximately 155.61 g/mol. The structural characteristics of this compound contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

Research indicates that this compound interacts with various molecular targets, primarily through enzyme inhibition. Its mechanism likely involves the modulation of kinase activity, which plays a crucial role in cellular signaling pathways associated with cancer and inflammation. The compound's ability to inhibit specific enzymes may lead to alterations in cell proliferation and apoptosis, making it a candidate for therapeutic applications.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays revealed that the compound exhibits a dose-dependent response, with IC₅₀ values indicating effective cell growth inhibition .

Table 1: Cytotoxic Activity of this compound

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: In Vitro Evaluation

A study conducted on the cytotoxic effects of this compound involved multiple cancer cell lines, including A549, MCF7, and HT29. The results demonstrated that the compound significantly reduced cell viability in a concentration-dependent manner. The researchers concluded that further investigation into its mechanism of action is warranted to fully understand its therapeutic potential .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory activity of the compound against specific kinases involved in cancer signaling pathways. The results indicated that this compound effectively inhibited kinase activity, leading to reduced phosphorylation of downstream targets associated with tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.